

Spectroscopic Analysis of 2-Hydroxypropyl Benzoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxypropyl benzoate

Cat. No.: B1594284

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Introduction

2-Hydroxypropyl benzoate is a benzoate ester of propylene glycol, a compound with potential applications in the pharmaceutical, cosmetic, and polymer industries. Its chemical structure, consisting of a benzoate group attached to a hydroxypropyl chain, imparts a combination of aromatic and aliphatic characteristics, influencing its physical, chemical, and biological properties. A thorough understanding of its molecular structure is paramount for its effective application and for ensuring quality control in its synthesis and formulation.

This in-depth technical guide provides a detailed exploration of the spectroscopic data of **2-hydroxypropyl benzoate**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for **2-hydroxypropyl benzoate** are not readily available in public databases, this guide will leverage data from its constitutional isomer, 1-hydroxypropan-2-yl benzoate, and other closely related benzoate esters to provide a robust interpretation of the expected spectral features. This approach, rooted in the principles of spectroscopic structure elucidation, offers valuable insights for researchers, scientists, and drug development professionals working with this and similar molecules.

Molecular Structure of 2-Hydroxypropyl Benzoate

Caption: Molecular structure of **2-Hydroxypropyl benzoate**.

Proton Nuclear Magnetic Resonance ($^1\text{H-NMR}$) Spectroscopy

$^1\text{H-NMR}$ spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected $^1\text{H-NMR}$ spectrum of **2-hydroxypropyl benzoate** would exhibit distinct signals for the aromatic protons of the benzoate group and the aliphatic protons of the 2-hydroxypropyl chain.

Expected $^1\text{H-NMR}$ Data (in CDCl_3 , referenced to TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.05	Doublet (d)	2H	Aromatic (ortho-protons to C=O)
~ 7.55	Triplet (t)	1H	Aromatic (para-proton to C=O)
~ 7.45	Triplet (t)	2H	Aromatic (meta-protons to C=O)
~ 4.30 - 4.10	Multiplet (m)	2H	-O-CH ₂ -
~ 4.05	Multiplet (m)	1H	-CH(OH)-
~ 2.50	Singlet (s)	1H	-OH
~ 1.25	Doublet (d)	3H	-CH ₃

Interpretation:

- Aromatic Region (δ 7.0-8.5 ppm):** The protons on the benzene ring will appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl group. The ortho-protons (closest to the carbonyl group) are expected to be the most deshielded, appearing as a doublet around 8.05 ppm. The meta- and para-protons will resonate at slightly higher fields, appearing as triplets around 7.45 and 7.55 ppm, respectively.

- Aliphatic Region (δ 1.0-4.5 ppm): The protons of the 2-hydroxypropyl group will appear in the upfield region.
 - The methylene protons (-O-CH₂-) adjacent to the ester oxygen are deshielded and are expected to appear as a multiplet in the range of 4.10-4.30 ppm.
 - The methine proton (-CH(OH)-) is attached to a carbon bearing a hydroxyl group and will also be deshielded, appearing as a multiplet around 4.05 ppm.
 - The methyl protons (-CH₃) are the most shielded and will appear as a doublet around 1.25 ppm, split by the adjacent methine proton.
 - The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on concentration, temperature, and solvent. A typical value would be around 2.50 ppm.

Experimental Protocol for ¹H-NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-hydroxypropyl benzoate** in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent.
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment with a 90° pulse width.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate the signals to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (^{13}C -NMR) Spectroscopy

^{13}C -NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in **2-hydroxypropyl benzoate** will give a distinct signal in the spectrum.

Expected ^{13}C -NMR Data (in CDCl_3 , referenced to TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 166.5	C=O (Ester carbonyl)
~ 133.0	Aromatic (para-C)
~ 130.0	Aromatic (ipso-C)
~ 129.5	Aromatic (ortho-C)
~ 128.4	Aromatic (meta-C)
~ 68.0	-CH(OH)-
~ 66.5	-O-CH ₂ -
~ 19.0	-CH ₃

Interpretation:

- Carbonyl Carbon ($\delta \sim 166.5$ ppm): The ester carbonyl carbon is significantly deshielded and will appear at a low field.
- Aromatic Carbons (δ 128-133 ppm): The six carbons of the benzene ring will resonate in this region. The ipso-carbon (attached to the carbonyl group) and the para-carbon will have distinct chemical shifts from the ortho- and meta-carbons.
- Aliphatic Carbons (δ 19-68 ppm):
 - The carbon of the methine group (-CH(OH)-) will be deshielded by the adjacent hydroxyl group and will appear around 68.0 ppm.
 - The methylene carbon (-O-CH₂-) adjacent to the ester oxygen will be deshielded and is expected to resonate around 66.5 ppm.
 - The methyl carbon (-CH₃) is the most shielded and will appear at a high field, around 19.0 ppm.

Experimental Protocol for ¹³C-NMR Spectroscopy:

- Sample Preparation: Prepare a more concentrated sample than for ¹H-NMR, typically 20-50 mg of **2-hydroxypropyl benzoate** in 0.6 mL of CDCl₃.
- Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.
- Data Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
 - Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
- Data Processing:
 - Process the data similarly to the ¹H-NMR spectrum.

- Reference the spectrum to the solvent signal (CDCl_3 at 77.16 ppm) or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3600-3200	Broad, Medium	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
3000-2850	Medium	C-H stretch (aliphatic)
~ 1720	Strong	C=O stretch (ester)
1600-1450	Medium-Weak	C=C stretch (aromatic ring)
1300-1100	Strong	C-O stretch (ester and alcohol)
~ 710	Strong	C-H bend (ortho-disubstituted aromatic)

Interpretation:

- O-H Stretch ($3600\text{-}3200\text{ cm}^{-1}$): A broad absorption band in this region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
- C-H Stretches ($3100\text{-}2850\text{ cm}^{-1}$): Absorptions above 3000 cm^{-1} are typical for aromatic C-H stretches, while those below 3000 cm^{-1} correspond to aliphatic C-H stretches.
- C=O Stretch ($\sim 1720\text{ cm}^{-1}$): A strong, sharp absorption band in this region is a clear indicator of the ester carbonyl group.
- C=C Stretches ($1600\text{-}1450\text{ cm}^{-1}$): Several weaker bands in this region are characteristic of the carbon-carbon double bond vibrations within the aromatic ring.

- C-O Stretches ($1300-1100\text{ cm}^{-1}$): Strong absorptions in this region arise from the C-O stretching vibrations of both the ester and the alcohol functional groups.
- C-H Bend ($\sim 710\text{ cm}^{-1}$): A strong band in this region is often indicative of the out-of-plane bending of the C-H bonds on the ortho-disubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small drop of liquid **2-hydroxypropyl benzoate** directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI)

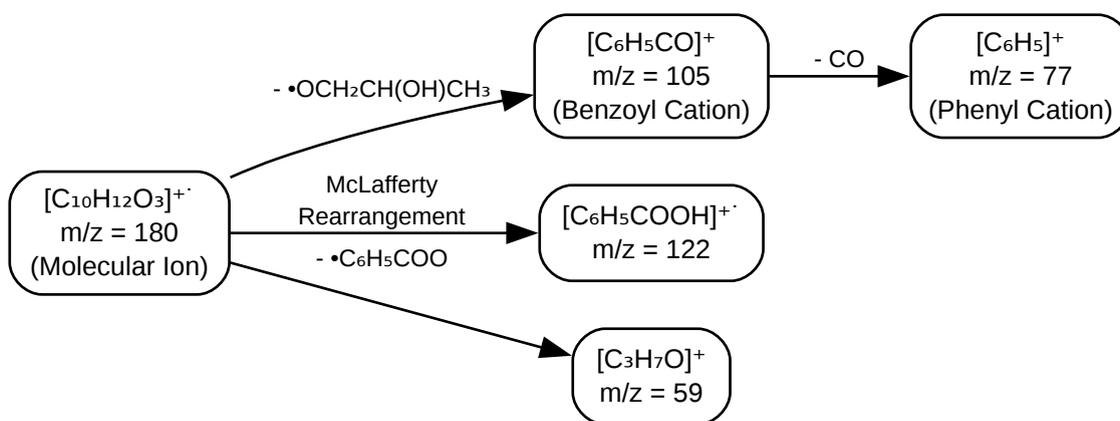
m/z	Possible Fragment Ion
180	[M] ⁺ (Molecular Ion)
122	[C ₆ H ₅ COOH] ⁺
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)
59	[CH(OH)CH ₃] ⁺

Interpretation of Fragmentation Pattern:

Upon electron ionization, the **2-hydroxypropyl benzoate** molecule will form a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of 180. This molecular ion can then undergo fragmentation.

- **Loss of the Hydroxypropyl Group:** A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is often a prominent peak in the spectrum.
- **McLafferty Rearrangement:** A hydrogen atom from the propyl chain can be transferred to the carbonyl oxygen, followed by the cleavage of the C-O bond, resulting in a fragment corresponding to benzoic acid ([C₆H₅COOH]⁺) at m/z 122.
- **Loss of the Carbonyl Group:** The benzoyl cation can further fragment by losing a carbonyl group (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.
- **Fragmentation of the Propyl Chain:** Cleavage of the C-C bond in the hydroxypropyl side chain can lead to the formation of a fragment at m/z 59, corresponding to [CH(OH)CH₃]⁺.

Fragmentation Pathway Diagram



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Caption: Proposed mass spectral fragmentation of **2-Hydroxypropyl benzoate**.

Experimental Protocol for Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of **2-hydroxypropyl benzoate** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Use a suitable capillary column (e.g., DB-5ms).
 - Set up a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).
- MS Conditions:
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 40-300).
- Data Analysis:

- Identify the peak corresponding to **2-hydroxypropyl benzoate** in the total ion chromatogram.
- Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for **2-hydroxypropyl benzoate**, utilizing $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, IR, and Mass Spectrometry. By leveraging established spectroscopic principles and drawing analogies from closely related compounds, we have constructed a detailed interpretation of the key spectral features that are crucial for the structural elucidation and characterization of this molecule. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding of the molecular properties of **2-hydroxypropyl benzoate** and enabling its confident identification and application.

References

- PubChem. (n.d.). 1-Hydroxyprop-2-yl benzoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [[Link](#)]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 23, 2026, from [[Link](#)]
- NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 23, 2026, from [[Link](#)]
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